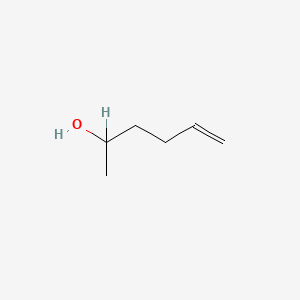

5-Hexen-2-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hex-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPNXWKVAFKIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870726 | |

| Record name | 5-Hexen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-94-8, 54774-27-5 | |

| Record name | 5-Hexen-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054774275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hex-5-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Hexen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 5-Hexen-2-ol. The information is presented to support research, scientific analysis, and professionals in the field of drug development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of experimental workflows and chemical classification methods.

Core Physicochemical Data

This compound, a secondary alcohol with the chemical formula C₆H₁₂O, is a colorless to pale yellow liquid.[1] Its structure, featuring both a hydroxyl group and a terminal alkene, makes it a versatile intermediate in organic synthesis.

General and Physical Properties

The following table summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Reference |

| IUPAC Name | hex-5-en-2-ol | [2] |

| CAS Number | 626-94-8 | [2][3][4] |

| Molecular Formula | C₆H₁₂O | [2][3][4] |

| Molecular Weight | 100.16 g/mol | [2][3][5][6] |

| Appearance | Colorless to pale yellow clear liquid | [1][7] |

| InChI Key | LNPNXWKVAFKIBX-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(CCC=C)O | [2] |

Quantitative Physicochemical Properties

The quantitative physicochemical properties of this compound are detailed in the table below. Where multiple values have been reported, a range is provided.

| Property | Value | Unit | Conditions | Reference |

| Boiling Point | 130 - 152.63 | °C | at 760 mmHg | [1][3][5][7][8][9] |

| Melting Point | 22.55 (estimate) | °C | [3] | |

| Density | 0.828 | g/mL | at 25 °C | [5][6][8][9] |

| Vapor Pressure | 2.58 (estimate) | mmHg | at 25 °C | [1][7] |

| Flash Point | 43.33 - 48.60 | °C | [1][7][9] | |

| Refractive Index | 1.4320 | n20/D | at 20 °C | [5][6][8][9] |

| Water Solubility | 1.584e+004 (estimate) | mg/L | at 25 °C | [1][7] |

| logP (o/w) | 1.130 - 1.333 (estimate) | [1][10] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of alcohols such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11][12]

Procedure:

-

A small volume of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated gently in a Thiele tube or an oil bath.[11]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid enters the capillary tube is recorded as the boiling point.[11]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.[13][14][15]

Procedure:

-

An empty, dry graduated cylinder is weighed on an electronic balance.[15]

-

A specific volume of this compound is added to the graduated cylinder, and the volume is recorded.

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[14]

Determination of Solubility

The solubility of an organic compound is tested in a variety of solvents to determine its polarity and the presence of acidic or basic functional groups.[5][16][17]

Procedure:

-

Approximately 25 mg of the compound is added to 0.75 mL of a solvent (e.g., water, 5% NaOH, 5% HCl) in a test tube.[16]

-

The test tube is shaken vigorously for 60 seconds.[5]

-

The compound is classified as soluble if it completely dissolves, or insoluble if it does not.[5]

-

For water-soluble compounds, the pH can be tested with litmus paper to identify acidic or basic properties.[17]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance.

Procedure:

-

A few drops of the liquid are placed on the prism of a refractometer.

-

The prism is closed, and the light source is switched on.

-

The user looks through the eyepiece and adjusts the controls until the boundary line is sharp and centered in the crosshairs.

-

The refractive index is read from the scale.

Visualizations

The following diagrams illustrate key experimental workflows and classification schemes relevant to the study of this compound.

References

- 1. Lucas Test: Distinguish Alcohols Easily with Lucas Reagent [vedantu.com]

- 2. testbook.com [testbook.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.ws [chem.ws]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. careers360.com [careers360.com]

- 9. Video: Identifying Alcohols - Concept [jove.com]

- 10. phillysim.org [phillysim.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. scribd.com [scribd.com]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 14. wjec.co.uk [wjec.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

A Technical Guide to 5-Hexen-2-ol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hexen-2-ol, a secondary alcohol with significant applications in chemical synthesis and potential relevance in drug discovery. This document details its chemical identity, physical properties, a representative synthetic protocol, and known biological activities, offering valuable information for researchers in organic chemistry and medicinal chemistry.

Chemical Identity and Properties

This compound, systematically named hex-5-en-2-ol according to IUPAC nomenclature, is a chiral organic compound.[1] It exists as a racemic mixture and as two distinct enantiomers, (S)-(+)-5-hexen-2-ol and (R)-(-)-5-hexen-2-ol. The Chemical Abstracts Service (CAS) has assigned the following registry numbers:

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [2][3][4][6] |

| Molecular Weight | 100.16 g/mol | [4][6][7] |

| Boiling Point | 130-131 °C | [7] |

| Density | 0.828 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.4320 | [7] |

| Flash Point | 43.33 °C (closed cup) | [7] |

| logP (Octanol/Water Partition Coefficient) | 1.333 (calculated) | [7] |

| Vapor Pressure | 2.58 mmHg at 25 °C (estimated) | [8] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the nucleophilic addition of an allyl organometallic reagent to an appropriate epoxide. The following protocol describes the synthesis of (S)-5-hexen-2-ol from (S)-propylene oxide and allylmagnesium bromide.

Materials:

-

(S)-(-)-Propylene oxide

-

Allylmagnesium bromide solution

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet is charged with a solution of allylmagnesium bromide in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cooling: The flask is cooled to 0 °C using an ice bath.

-

Addition of Epoxide: (S)-(-)-Propylene oxide, dissolved in anhydrous diethyl ether, is added dropwise to the stirred Grignard reagent solution via the addition funnel. The rate of addition is controlled to maintain the reaction temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield (S)-5-hexen-2-ol.

Biological Activity and Significance

This compound has been identified as a constituent of various natural products.[6] Research has indicated that this compound possesses a broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and antimalarial properties.[6] For instance, it has been shown to inhibit the growth of Penicillium by competitively inhibiting ergosterol biosynthesis.[6] This range of biological activities makes this compound and its derivatives interesting scaffolds for the development of new therapeutic agents.

The chiral nature of this compound is also of significant interest in drug development, as enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic fates. The availability of synthetic routes to enantiomerically pure forms of this compound is therefore crucial for structure-activity relationship (SAR) studies and the development of stereospecific drugs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. odinity.com [odinity.com]

- 4. This compound | C6H12O | CID 41170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. (2S)-5-Hexen-2-ol | 17397-24-9 | FH158200 | Biosynth [biosynth.com]

- 7. chemeo.com [chemeo.com]

- 8. This compound, 626-94-8 [thegoodscentscompany.com]

Spectroscopic Profile of 5-Hexen-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, 5-Hexen-2-ol. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and application in research and development.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₆H₁₂O and a molecular weight of 100.16 g/mol .[1] It is also known by other names such as methyl(3-butenyl)carbinol. Key physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 626-94-8 |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | 136-137 °C |

| Density | 0.836 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.428 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | H-5 |

| ~5.0 | m | 2H | H-6 |

| ~3.8 | m | 1H | H-2 |

| ~2.1 | m | 2H | H-4 |

| ~1.5 | m | 2H | H-3 |

| ~1.2 | d | 3H | H-1 |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. PubChem provides access to the ¹³C NMR spectrum of this compound.[2]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~138 | C-5 |

| ~115 | C-6 |

| ~67 | C-2 |

| ~39 | C-3 |

| ~30 | C-4 |

| ~23 | C-1 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, available from the NIST Chemistry WebBook, displays characteristic absorption bands that correspond to the vibrational frequencies of the functional groups present in the molecule.[3]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2930 | Strong | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1060 | Strong | C-O stretch (secondary alcohol) |

| ~910 | Strong | =C-H bend (alkene, out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), is available on the NIST Chemistry WebBook.[1] The spectrum shows the molecular ion peak and various fragment ions, which are useful for confirming the molecular weight and elucidating the structure.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 100 | Low | [M]⁺ (Molecular Ion) |

| 85 | Moderate | [M - CH₃]⁺ |

| 82 | Moderate | [M - H₂O]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 45 | High | [C₂H₅O]⁺ |

Experimental Protocols

Detailed experimental procedures are essential for the replication and verification of spectroscopic data.

NMR Spectroscopy

A detailed experimental protocol for the acquisition of NMR spectra of this compound was not explicitly found in the search results. However, a general procedure would involve:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared Spectroscopy

The gas-phase IR spectrum of this compound was obtained using a Hewlett-Packard GC/MS/IRD instrument, as indicated by the NIST database.[3]

-

Sample Introduction: The sample is introduced into a gas chromatograph (GC) for separation, and the eluent is subsequently analyzed by the IR detector.

-

Data Acquisition: The IR spectrum is recorded as the compound passes through the detector.

Mass Spectrometry

The mass spectrum was obtained using electron ionization (EI).[1]

-

Ionization: Gaseous this compound molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Data Interpretation and Structural Elucidation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

Enantioselective Synthesis of (S)-5-Hexen-2-ol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

(S)-5-Hexen-2-ol is a valuable chiral building block in organic synthesis, finding application in the construction of complex molecules such as natural products and pharmaceuticals. Its defined stereochemistry is crucial for the biological activity and efficacy of the final target compounds. This technical guide provides an in-depth overview of various methodologies for the enantioselective synthesis of (S)-5-Hexen-2-ol, complete with detailed experimental protocols and comparative data to aid in the selection and implementation of the most suitable synthetic route.

Core Synthetic Strategies

The enantioselective synthesis of (S)-5-Hexen-2-ol can be broadly categorized into three primary approaches: kinetic resolution of a racemic mixture, asymmetric reduction of the corresponding prochiral ketone, and synthesis from a chiral pool of starting materials. Each strategy offers distinct advantages and is amenable to different laboratory settings and scalable production requirements.

1. Enzymatic Kinetic Resolution: This classic and robust method relies on the selective reaction of one enantiomer in a racemic mixture of 5-hexen-2-ol, catalyzed by an enzyme, typically a lipase. The unreacted enantiomer, (S)-5-Hexen-2-ol, can then be isolated in high enantiomeric purity.

2. Asymmetric Reduction of 5-Hexen-2-one: The direct, stereoselective reduction of the prochiral ketone, 5-hexen-2-one, offers an atom-economical route to the desired (S)-alcohol. This can be achieved through biocatalysis using alcohol dehydrogenases or through chemocatalysis with well-defined chiral transition metal complexes, such as those developed by Noyori.

3. Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials to construct the target molecule. For (S)-5-Hexen-2-ol, a common precursor is (S)-propylene oxide or (S)-epichlorohydrin, where the stereocenter is established from the outset.

Quantitative Data Comparison

The following table summarizes the quantitative data for various enantioselective methods for the synthesis of (S)-5-Hexen-2-ol, providing a clear comparison of their efficiency and selectivity.

| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Parameters |

| Enzymatic Kinetic Resolution | Lipase from Pseudomonas cepacia (PSL) | Racemic this compound | ~45 | >99 | Vinyl acetate as acyl donor, organic solvent, ambient temperature. |

| Asymmetric Reduction (Biocatalytic) | W110A mutant T. ethanolicus ADH | 5-Hexen-2-one | >95 | >99 | Isopropanol as co-solvent and hydride source, NADP⁺ cofactor regeneration. |

| Asymmetric Reduction (Chemocatalytic) | RuCl₂[(S)-BINAP] | 5-Hexen-2-one | High | >98 | H₂ gas, ethanol as solvent, elevated pressure. |

| Chiral Pool Synthesis | - | (S)-Propylene oxide | Good | >99 | Reaction with allylmagnesium bromide. |

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is a general procedure based on the widely used lipase-catalyzed acylation for the resolution of secondary alcohols.

Materials:

-

Racemic this compound

-

Lipase from Pseudomonas cepacia (Amano Lipase PS)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., hexane, tert-butyl methyl ether)

-

Diatomaceous earth (optional, for immobilization)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of racemic this compound (1.0 eq) in the chosen anhydrous organic solvent, add vinyl acetate (0.5 - 0.6 eq).

-

Add the lipase (typically 10-50% by weight of the substrate). The lipase can be used as a powder or immobilized on a support like diatomaceous earth.

-

Stir the suspension at room temperature (or a specified temperature for optimal selectivity) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.

-

The filtrate contains the (S)-5-hexen-2-ol and the acetylated (R)-enantiomer. The solvent is removed under reduced pressure.

-

The (S)-5-hexen-2-ol can be separated from the ester by column chromatography on silica gel.

Asymmetric Reduction of 5-Hexen-2-one using a Recombinant Alcohol Dehydrogenase

This protocol is based on the use of a specific alcohol dehydrogenase mutant known for its high stereoselectivity.

Materials:

-

5-Hexen-2-one

-

W110A mutant of Thermoanaerobacter ethanolicus alcohol dehydrogenase (TeSADH)

-

NADP⁺ (catalytic amount)

-

Isopropanol

-

Tris-HCl buffer (pH 7.5)

-

Standard laboratory equipment for biocatalysis (e.g., incubator shaker)

Procedure:

-

In a buffered aqueous solution (e.g., Tris-HCl, pH 7.5), dissolve a catalytic amount of NADP⁺.

-

Add the alcohol dehydrogenase enzyme solution.

-

Add isopropanol to the mixture, which serves as both a co-solvent to dissolve the hydrophobic ketone and the hydride source for cofactor regeneration.

-

Add the substrate, 5-hexen-2-one, to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the conversion of the ketone to the alcohol by GC or HPLC.

-

Upon completion, the product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield (S)-5-hexen-2-ol.

Noyori Asymmetric Hydrogenation of 5-Hexen-2-one

This protocol outlines a general procedure for the asymmetric hydrogenation of an unfunctionalized ketone using a Noyori-type catalyst.

Materials:

-

5-Hexen-2-one

-

[RuCl₂((S)-BINAP)]₂ or a similar (S)-BINAP ruthenium precursor

-

Anhydrous, degassed ethanol

-

High-pressure hydrogenation vessel (autoclave)

-

Hydrogen gas source

-

Inert atmosphere glovebox or Schlenk line techniques

Procedure:

-

In a glovebox or under an inert atmosphere, charge a high-pressure reactor with 5-hexen-2-one and the chiral ruthenium catalyst (typically 0.01 to 1 mol%).

-

Add anhydrous, degassed ethanol as the solvent.

-

Seal the reactor and purge it several times with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-100 atm).

-

Stir the reaction mixture at a specified temperature (e.g., 25-80 °C) until the reaction is complete (monitored by GC or TLC).

-

Carefully vent the excess hydrogen and purge the reactor with an inert gas.

-

The reaction mixture is concentrated under reduced pressure.

-

The resulting crude (S)-5-hexen-2-ol can be purified by distillation or column chromatography.

Synthesis of (S)-5-Hexen-2-ol from (S)-Propylene Oxide

This method utilizes a chiral epoxide as the starting material to set the stereochemistry of the final product.

Materials:

-

(S)-Propylene oxide

-

Allylmagnesium bromide solution (in a suitable ether solvent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Standard glassware for Grignard reactions

Procedure:

-

To a stirred solution of allylmagnesium bromide in an anhydrous ether solvent, cooled to a low temperature (e.g., -78 °C to 0 °C), add a solution of (S)-propylene oxide in the same solvent dropwise.

-

Allow the reaction mixture to stir at the low temperature for a specified period and then warm to room temperature.

-

Monitor the reaction for the consumption of the epoxide by TLC or GC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

The crude (S)-5-hexen-2-ol can be purified by distillation or column chromatography.

Visualization of Workflows and Pathways

To further elucidate the synthetic strategies, the following diagrams, generated using the DOT language, illustrate the general workflow and a key reaction pathway.

Caption: General workflow for the enantioselective synthesis of (S)-5-Hexen-2-ol.

Caption: Pathway of enzymatic kinetic resolution of racemic this compound.

A Comprehensive Guide to Chiral Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental property of molecules that has profound implications in the fields of chemistry, biology, and medicine. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other, and they often exhibit distinct biological activities. This stereospecificity is at the heart of drug-receptor interactions, where only one enantiomer may elicit the desired therapeutic effect while the other could be inactive or even cause adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in modern organic synthesis and drug development. Chiral building blocks, which are enantiomerically pure compounds used as starting materials, are essential tools for the efficient construction of complex chiral molecules.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of chiral building blocks in organic synthesis.

Core Strategies for Enantioselective Synthesis

There are three primary strategies for achieving enantioselectivity in organic synthesis, each with its own advantages and applications.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, naturally occurring chiral molecules such as amino acids, sugars, and terpenes as starting materials.[3] The inherent chirality of these natural products is incorporated into the target molecule through a series of chemical transformations. This approach is particularly effective when the desired product shares a significant portion of its stereochemical framework with the starting material.

Logical Relationship: The Chiral Pool Synthesis Strategy

Caption: A simplified workflow of chiral pool synthesis.

Chiral Auxiliaries

In this strategy, a chiral auxiliary is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction.[4] The auxiliary creates a chiral environment that favors the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Pseudoephedrine and oxazolidinones are common examples of chiral auxiliaries.[4][]

Experimental Workflow: Chiral Auxiliary-Mediated Synthesis

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Asymmetric Catalysis

Asymmetric catalysis employs a chiral catalyst to control the stereochemical outcome of a reaction between achiral reactants. The catalyst, used in substoichiometric amounts, creates a chiral environment for the reaction to proceed, leading to the preferential formation of one enantiomer. This method is highly efficient and atom-economical. Prominent examples include the Noyori asymmetric hydrogenation and the Sharpless asymmetric epoxidation.

Logical Relationship: Asymmetric Catalysis

Caption: The principle of asymmetric catalysis.

Quantitative Data for Key Asymmetric Syntheses

The efficiency of an asymmetric synthesis is typically evaluated by its chemical yield and enantiomeric excess (ee). The enantiomeric excess is a measure of the purity of the chiral product and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

where [R] and [S] are the concentrations or amounts of the R and S enantiomers, respectively.[6][7]

The following tables summarize quantitative data for several important classes of asymmetric reactions.

Table 1: Asymmetric Synthesis of Chiral Alcohols

| Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | ee (%) | Reference(s) |

| Sharpless Asymmetric Epoxidation | Geraniol | Ti(OiPr)₄, (+)-DET | High | 83.5 - 82.0 | [8] |

| Noyori Asymmetric Hydrogenation | β-Ketoester | RuCl₂[(R)-BINAP] | 96 | 99 | [9] |

| Enzymatic Kinetic Resolution | Racemic 1-phenylethanol | Lipase B from Candida antarctica | 44 (for R-alcohol) | >99 | [10][11] |

Table 2: Asymmetric Synthesis of Chiral Amines and Derivatives

| Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | ee (%) | Reference(s) |

| Asymmetric Alkylation | N-Acyl Pseudoephedrine Amide | LDA, Alkyl Halide | 80 - 99 | 95 - >99 | [12] |

| Asymmetric Hydroamidation | Alkenyl Amide | NiH/BOX | up to 87 | up to 99 | [13] |

| Umpolung Cross-Mannich Reaction | Cyclic Ketimine | Cinchona-derived organocatalyst | 85 - 98 | >99 | [6][8] |

| Addition to N-tert-Butanesulfinyl Imines | Aldehyde | SmI₂, t-BuOH | Good to Excellent | >95 (dr) | [14] |

Table 3: Asymmetric Synthesis of Chiral Carbonyl Compounds and Derivatives

| Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | ee (%) | Reference(s) |

| Organocatalytic Michael Addition | Dithiomalonate to trans-β-Nitroolefin | L-proline derived tertiary amine | up to 99 | up to 97 | [3] |

| Asymmetric Aldol Reaction | Aldehyde and Ketone | L-proline | 50 | 94 | [15] |

| CuI-catalyzed Coupling | Aryl Iodide and β-Ketoester | trans-4-Hydroxy-L-proline | 70 - 82 | 71 - 93 | [7] |

| Asymmetric Intramolecular Michael Addition | Enal | Diphenylprolinol silyl ether | 70 | 95 | [16] |

Table 4: Asymmetric Synthesis of Chiral Epoxides and Lactones

| Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | ee (%) | Reference(s) |

| Jacobsen-Katsuki Epoxidation | cis-β-Methylstyrene | Chiral Mn-salen complex | 69 | 93 | [11] |

| Asymmetric Hydrogenation of Ketoesters | Benzo-fused ketoester | Chiral Iridium complex | up to 99 | up to 99 | [1] |

| Ru-Catalyzed Asymmetric Transfer Hydrogenation | γ-Keto carboxylic acid | Ru-catalyst, HCOOH/NEt₃ | up to 92 | 99 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol

Objective: To synthesize (2S, 3S)-epoxy geraniol from geraniol using a chiral titanium catalyst.

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Titanium (IV) isopropoxide (Ti(OiPr)₄)

-

L-(+)-Diethyl tartrate ((+)-DET)

-

Geraniol

-

tert-Butyl hydroperoxide (TBHP) in decane

-

Aqueous solution of NaOH

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of Ti(OiPr)₄ and L-(+)-DET in CH₂Cl₂ is cooled to -20 °C.

-

Geraniol is added to the cooled solution.

-

TBHP is added dropwise to the reaction mixture while maintaining the temperature at -20 °C.

-

The reaction is stirred at -20 °C and monitored by TLC until the geraniol is consumed.

-

The reaction is quenched by the addition of water.

-

The mixture is warmed to room temperature and stirred until two clear layers form.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with a NaOH solution, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

The enantiomeric excess is determined by chiral HPLC or NMR spectroscopy using a chiral shift reagent.[8]

Protocol 2: Asymmetric Synthesis of a Chiral Amine using a tert-Butanesulfinamide Auxiliary

Objective: To synthesize a chiral amine via the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine.

Materials:

-

N-tert-Butanesulfinyl imine

-

Grignard reagent (e.g., MeMgBr)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl) in methanol

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The N-tert-butanesulfinyl imine is dissolved in anhydrous THF and cooled to -78 °C.

-

The Grignard reagent is added dropwise to the cooled solution.

-

The reaction is stirred at -78 °C and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The mixture is warmed to room temperature and extracted with EtOAc.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography.

-

The purified N-tert-butanesulfinyl amine is dissolved in methanol, and a solution of HCl in methanol is added.

-

The mixture is stirred at room temperature to cleave the sulfinyl group.

-

The solvent is removed under reduced pressure to yield the chiral amine hydrochloride salt.

-

The enantiomeric excess of the product is determined by chiral HPLC analysis.[18][19]

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To determine the enantiomeric excess of a chiral compound.

Materials:

-

Chiral HPLC column (e.g., Chiralcel OD-H)

-

HPLC grade solvents (e.g., hexane, isopropanol)

-

Sample of the chiral compound

Procedure:

-

Prepare a dilute solution of the chiral compound in the mobile phase.

-

Set up the HPLC system with the appropriate chiral column and mobile phase. The mobile phase composition and flow rate should be optimized for the specific compound.

-

Inject the sample onto the HPLC system.

-

Record the chromatogram. The two enantiomers should elute at different retention times.

-

Integrate the peak areas of the two enantiomer peaks.

-

Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.[6]

Case Study: Chiral Building Blocks in Drug Development

The Role of L-DOPA in Parkinson's Disease

Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a deficiency of the neurotransmitter dopamine in the brain.[20] Dopamine itself cannot cross the blood-brain barrier, but its precursor, L-DOPA (levodopa), can.[20] L-DOPA is the chiral precursor to dopamine, and only the L-enantiomer is biologically active. Once in the brain, L-DOPA is converted to dopamine by the enzyme DOPA decarboxylase, thereby replenishing the depleted dopamine levels and alleviating the motor symptoms of Parkinson's disease.[20][21]

Signaling Pathway: Mechanism of Action of L-DOPA

References

- 1. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 8. Catalytic Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Umpolung Cross-Mannich Reaction of Cyclic Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04302E [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to 5-Hexen-2-ol

This technical guide provides a concise overview of the fundamental physicochemical properties of 5-Hexen-2-ol, a key aliphatic alcohol. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties of this compound

The quantitative data for this compound are summarized in the table below, offering a clear comparison of its key molecular and physical attributes.

| Property | Value | Source |

| Molecular Formula | C6H12O | [1][2][3][4] |

| Molecular Weight | 100.16 g/mol | [1][2][5][6][7] |

| Alternate Molecular Weight | 100.1589 g/mol | [3][4] |

| CAS Registry Number | 626-94-8 | [1][3][4] |

| Density | 0.828 g/mL at 25 °C | [5][7] |

| Boiling Point | 130-131 °C | [5][7] |

| Refractive Index | n20/D 1.4320 | [5][7] |

Stereoisomers

This compound exists as two stereoisomers, (S)-(+)-5-Hexen-2-ol and (R)-(-)-5-Hexen-2-ol, which exhibit distinct optical activities.

| Isomer | CAS Number | Optical Activity |

| (S)-(+)-5-Hexen-2-ol | 17397-24-9 | [α]20/D +15.0°, c = 1 in chloroform[5] |

| (R)-(-)-5-Hexen-2-ol | 17397-29-4 | [α]20/D −15.0°, c = 1% in chloroform[7] |

While this compound is a known chemical entity, detailed experimental protocols, and established signaling pathways relevant to drug development are not extensively documented in publicly available literature. The primary applications and studies appear to be centered on its use as a synthetic intermediate. For instance, it serves as a precursor in the synthesis of 5-Chloro-1-hexene.[6]

Due to the absence of specific signaling pathway information, a corresponding diagram cannot be generated at this time. Researchers interested in the biological activity of this compound would need to undertake exploratory studies to elucidate any potential pharmacological effects and mechanisms of action.

Logical Relationship: Synthesis Intermediate

The following diagram illustrates the role of this compound as a chemical intermediate.

Caption: Role of this compound in chemical synthesis.

References

- 1. This compound | C6H12O | CID 41170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. (S)-(+)-5-Hexen-2-ol 97 , 99.3 17397-24-9 [sigmaaldrich.com]

- 6. This compound CAS#: 626-94-8 [m.chemicalbook.com]

- 7. (R)-(-)-5-己烯-2-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of 5-Hexen-2-ol

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, solubility profile, and chemical stability of this compound. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may utilize this compound as an intermediate or building block in synthesis. This document includes tabulated quantitative data, detailed experimental protocols for solubility and stability assessment, and graphical representations of experimental workflows and potential chemical transformations.

Physicochemical Properties

This compound is a secondary alcohol containing a terminal double bond. Its structure imparts both polar and non-polar characteristics, influencing its physical and chemical behavior. Key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][3] |

| CAS Number | 626-94-8 | [1][2][4] |

| Appearance | Colorless to pale yellow clear liquid | [5][6] |

| Boiling Point | 130-131 °C at 760 mmHg | |

| Density | 0.828 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4320 | |

| Flash Point | 43.33 °C (110.00 °F) - closed cup | |

| pKa | 15.20 ± 0.29 (Predicted) | [7] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure: a six-carbon aliphatic chain that confers non-polar character and a hydroxyl group capable of hydrogen bonding, which provides polar character. This amphiphilic nature results in limited solubility in water but good solubility in many organic solvents.

Aqueous Solubility

The presence of the hydroxyl group allows for hydrogen bonding with water, but the six-carbon chain limits its miscibility. It is considered sparingly soluble in water. An estimated water solubility is approximately 15,840 mg/L (15.84 g/L) at 25 °C[5]. Another calculated property, the Log10 of water solubility in mol/L (log₁₀WS), is reported as -1.56[4].

Organic Solvent Solubility

This compound is readily soluble in a range of common organic solvents. This is due to the favorable non-polar interactions between its hydrocarbon chain and the solvent molecules.

| Solvent | Solubility | Source |

| Water | 15,840 mg/L at 25 °C (estimated) | [5] |

| Dichloromethane | Soluble | [7] |

| Ethyl Acetate | Soluble | [7] |

| Ethanol | Expected to be soluble/miscible | [8] |

| Acetone | Expected to be soluble/miscible | [8] |

| Ether | Expected to be soluble/miscible | [8] |

| Octanol/Water Partition Coefficient (logP) | 1.333 (Crippen Calculated Property) | [4] |

Stability Profile

The stability of this compound is influenced by its two primary functional groups: the secondary alcohol and the terminal alkene. These groups are susceptible to specific environmental conditions.

-

Oxidative Stability : As a secondary alcohol, it can be oxidized to a ketone (5-hexen-2-one) by common oxidizing agents. The terminal double bond is also susceptible to oxidation, which can lead to cleavage or epoxidation. For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., nitrogen) at refrigerated temperatures (2-8°C) to prevent peroxide formation and other oxidative degradation[7].

-

pH Stability :

-

Acidic Conditions : In the presence of strong acids, this compound is unstable. The acid can catalyze the dehydration of the alcohol[9]. Furthermore, the alkene can undergo acid-catalyzed hydration or polymerization. Intramolecular reactions, such as cyclization via electrophilic addition to the double bond, may also occur[10].

-

Neutral Conditions : The compound is relatively stable at neutral pH.

-

Basic Conditions : It is generally stable under basic conditions, although the hydroxyl group can be deprotonated by a very strong base to form an alkoxide.

-

| Condition | Stability Considerations | Recommendations |

| Temperature | Flammable liquid. Potential for thermal decomposition/dehydration at high temperatures. | Store at 2-8°C. Handle away from heat and ignition sources[7]. |

| Light | No specific data, but unsaturated compounds can be light-sensitive. | Store in amber vials or in the dark. |

| Air/Oxygen | Susceptible to oxidation at both the alcohol and alkene moieties. | Store under an inert nitrogen atmosphere[7]. |

| pH | Unstable in strong acidic conditions (risk of dehydration, cyclization)[9][10]. Generally stable in neutral and basic media. | Avoid contact with strong acids. Use appropriate buffer systems for formulations. |

Experimental Protocols

The following sections detail standardized methodologies for the evaluation of the solubility and stability of this compound.

Protocol for Determining Solubility in Aqueous and Organic Solvents

This protocol describes a visual method for determining the approximate solubility of this compound. For precise quantification, analytical techniques like HPLC or GC with a calibration curve would be required.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, ethanol, ethyl acetate)

-

Calibrated positive displacement micropipettes

-

Vortex mixer

-

Temperature-controlled water bath or incubator

-

Clear glass vials (e.g., 4 mL) with screw caps

Methodology:

-

Solvent Preparation: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to a glass vial.

-

Temperature Equilibration: Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for at least 30 minutes.

-

Titration with Solute: Add a small, known volume of this compound (e.g., 10 µL) to the solvent.

-

Mixing: Cap the vial securely and vortex for 60 seconds to ensure thorough mixing[11].

-

Observation: Visually inspect the solution against a dark background for any signs of undissolved solute, such as cloudiness, schlieren lines, or a separate liquid layer[11].

-

Incremental Addition: If the solute dissolves completely, continue adding known increments of this compound, repeating the mixing and observation steps after each addition.

-

Saturation Point: The saturation point is reached when a persistent second phase or turbidity is observed after vigorous mixing.

-

Calculation: Calculate the solubility based on the total volume of this compound added to the known volume of solvent before saturation was reached. Convert the result to g/L or mg/mL using the density of this compound (0.828 g/mL).

Protocol for Forced Degradation Study (Stability Assessment)

This protocol outlines a forced degradation study to identify potential degradation pathways and assess the intrinsic stability of this compound.

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal).

Materials:

-

This compound

-

Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

High-purity water and a suitable organic solvent (e.g., acetonitrile) for sample dilution

-

HPLC or GC system with a suitable detector (e.g., UV-Vis, MS, or FID)

-

pH meter

-

Oven and photostability chamber

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Stress: Place a solid or liquid sample of this compound in an oven at a high temperature (e.g., 80°C) for 48 hours.

-

-

Sample Preparation for Analysis:

-

Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

-

Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration for analysis.

-

-

Chromatographic Analysis:

-

Analyze all samples using a validated stability-indicating chromatographic method (e.g., HPLC or GC).

-

The method must be capable of separating the intact this compound from any potential degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control sample.

-

Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.

-

Identify and characterize major degradation products, if possible (e.g., using mass spectrometry).

-

Potential Reaction Pathways

The bifunctional nature of this compound allows for a variety of chemical transformations at either the secondary alcohol or the terminal alkene. Understanding these pathways is crucial for predicting incompatibilities and degradation routes.

References

- 1. This compound | C6H12O | CID 41170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. This compound (CAS 626-94-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound, 626-94-8 [thegoodscentscompany.com]

- 6. (S)-5-hexen-2-ol [flavscents.com]

- 7. This compound CAS#: 626-94-8 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organic chemistry - Which reaction occurs first when 5-hexen-1-ol reacts with sulfuric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. bellevuecollege.edu [bellevuecollege.edu]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 5-Hexen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexen-2-ol, a secondary alcohol with the chemical formula C₆H₁₂O, has garnered interest in various chemical and biological fields. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting key quantitative data in structured tables and detailing experimental protocols for significant synthetic methods. Furthermore, this document illustrates the known biological activity of this compound through a signaling pathway diagram and outlines the logical progression of its synthesis over time.

Introduction

This compound is a chiral unsaturated alcohol that exists as two enantiomers. It is recognized for its biological activities, including antibacterial, antifungal, antiparasitic, and antimalarial properties[1]. These properties are believed to stem from its ability to competitively inhibit ergosterol biosynthesis, a crucial pathway in fungi and some protozoa[1]. This guide delves into the historical context of its synthesis, tracing the evolution of methodologies and providing detailed experimental insights for the modern researcher.

Historical Perspective and Discovery

The definitive first synthesis of this compound is not prominently documented in readily available literature. However, early work on the synthesis of related unsaturated alcohols provides a likely context for its initial preparation. A notable early example of a relevant synthetic method is the Grignard reaction of allylmagnesium bromide with various aldehydes. A 1940 publication in the Journal of the American Chemical Society by R. A. Smith and D. R. Stevens described the synthesis of a series of allyl carbinols. While this paper primarily details the synthesis of 5-hexen-3-ol, the methodology represents a foundational approach that could have been adapted for the synthesis of this compound by using acetaldehyde as the starting aldehyde.

Key Synthetic Methodologies

The synthesis of this compound has evolved, with various methods being employed to achieve its preparation. The following sections detail some of the most significant approaches, including a plausible early method and more contemporary stereoselective strategies.

Grignard Reaction of Allylmagnesium Bromide with Acetaldehyde

A foundational and straightforward method for the synthesis of racemic this compound involves the Grignard reaction. This reaction utilizes the nucleophilic addition of allylmagnesium bromide to acetaldehyde.

Experimental Protocol:

Part A: Preparation of Allylmagnesium Bromide

-

Apparatus Setup: A dry, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Initial Reagents: The flask is charged with magnesium turnings (1.2 equivalents) and anhydrous diethyl ether.

-

Grignard Reagent Formation: A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred magnesium suspension. The reaction is typically initiated with a small crystal of iodine. The addition is controlled to maintain a gentle reflux.

-

Completion: After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Reaction with Acetaldehyde

-

Cooling: The freshly prepared allylmagnesium bromide solution is cooled to 0 °C in an ice bath.

-

Aldehyde Addition: A solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

-

Warming and Stirring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Quantitative Data Summary:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Yield (%) | Boiling Point (°C) |

| Allyl Bromide | C₃H₅Br | 120.99 | 1.0 eq | - | 70-71 |

| Magnesium | Mg | 24.31 | 1.2 eq | - | - |

| Acetaldehyde | C₂H₄O | 44.05 | 1.0 eq | - | 20.2 |

| This compound | C₆H₁₂O | 100.16 | - | Typically 50-70 | 138-140 |

Stereoselective Synthesis

The development of stereoselective methods has been crucial for obtaining enantiomerically pure forms of this compound, which is important for studying its biological activities. Asymmetric reduction of 5-hexen-2-one is a common strategy.

Experimental Protocol: Asymmetric Transfer Hydrogenation

-

Catalyst Preparation: A chiral ruthenium catalyst, such as (R,R)-Ts-DPEN-Ru, is prepared in situ or used as a pre-formed complex.

-

Reaction Setup: A solution of 5-hexen-2-one (1.0 equivalent) in an appropriate solvent (e.g., isopropanol, which also serves as the hydrogen source) is prepared in a reaction vessel under an inert atmosphere.

-

Reaction Execution: The chiral catalyst (typically 0.1-1 mol%) is added to the solution. The mixture is then heated to a specific temperature (e.g., 80 °C) and stirred for several hours.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Purification: The resulting chiral alcohol is purified by column chromatography on silica gel.

Quantitative Data Summary:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Yield (%) | Enantiomeric Excess (ee, %) |

| 5-Hexen-2-one | C₆H₁₀O | 98.14 | 1.0 eq | - | - |

| (R)- or (S)-5-Hexen-2-ol | C₆H₁₂O | 100.16 | - | >90 | >95 |

Biological Activity and Signaling Pathway

This compound exhibits notable antifungal activity, which is attributed to the inhibition of the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, this compound disrupts membrane integrity, leading to fungal cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Evolution of Synthetic Strategies

The synthesis of this compound has progressed from classical organometallic additions to sophisticated asymmetric methods, reflecting broader trends in organic synthesis.

Caption: Logical progression of synthetic methodologies for this compound.

Conclusion

This compound serves as an illustrative example of the evolution of synthetic chemistry, from early explorations of fundamental reactions to the modern pursuit of stereochemical precision. Its biological activity highlights the importance of chirality in drug development and provides a compelling case for the continued development of efficient and selective synthetic routes. The methodologies and data presented in this guide offer a valuable resource for researchers engaged in the synthesis and application of this and related chiral molecules.

References

The Natural Occurrence of 5-Hexen-2-OL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 5-Hexen-2-ol, a six-carbon unsaturated alcohol. The document details its presence in the plant kingdom, outlines the biosynthetic pathway responsible for its formation, and presents the experimental methodologies used for its identification and quantification.

Natural Occurrence of this compound

This compound has been identified as a naturally occurring volatile compound in the plant kingdom. Specifically, it has been detected in the fruit of Campomanesia lineatifolia , a plant native to the Andean region of South America, commonly known as 'champa'.[1][2] The compound contributes to the characteristic aroma profile of the fruit. While its presence is confirmed, the exact concentrations can vary between different parts of the plant.

Quantitative Data

The following table summarizes the identified natural source of this compound. The precise quantitative data from the primary literature was not fully available in the reviewed abstracts; however, the compound was identified as a constituent of the volatile extracts.

| Natural Source | Plant Part | Compound Identified | Method of Identification | Quantitative Data (µg/kg) | Reference |

| Campomanesia lineatifolia R. & P. | Pulp, Peels, Leaves, and Seeds | This compound | HRGC & HRGC-MS | Data not fully available in abstracts | Osorio et al., 2006[1][2] |

Biosynthesis of this compound in Plants: The Lipoxygenase (LOX) Pathway

The biosynthesis of C6-alcohols, including this compound, in plants is primarily attributed to the Lipoxygenase (LOX) pathway .[3][4][5][6][7][8][9][10] This pathway is initiated in response to tissue damage, such as herbivory or mechanical wounding, and leads to the production of a variety of volatile compounds known as green leaf volatiles (GLVs).

The key steps in the biosynthesis of this compound are:

-

Release of Fatty Acids: Upon cell damage, polyunsaturated fatty acids, primarily linoleic acid and α-linolenic acid, are released from cell membranes.

-

Oxygenation by Lipoxygenase (LOX): The enzyme lipoxygenase introduces molecular oxygen into the fatty acid chain, forming a hydroperoxide intermediate. For the formation of C6 compounds, 13-hydroperoxides are the key precursors.

-

Cleavage by Hydroperoxide Lyase (HPL): The hydroperoxide is then cleaved by hydroperoxide lyase, yielding a C6-aldehyde and a C12-oxoacid. In the case of linoleic acid, this results in the formation of hexanal.

-

Reduction to Alcohol: The resulting C6-aldehyde is subsequently reduced by an alcohol dehydrogenase (ADH) to the corresponding C6-alcohol. For instance, hexanal is reduced to hexanol. The formation of the double bond at the 5-position is a result of the specific enzymatic cleavage and subsequent modifications.

Signaling Pathway Diagram

References

- 1. Characterization of odor-active volatiles in champa (Campomanesia lineatifolia R. and P.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C6-volatiles derived from the lipoxygenase pathway induce a subset of defense-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway | MDPI [mdpi.com]

- 7. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Methodological & Application

Application Notes and Protocols: 5-Hexen-2-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexen-2-ol is a versatile chiral building block in asymmetric synthesis, valued for its bifunctional nature, containing both a secondary alcohol and a terminal alkene. These functional groups allow for a variety of stereoselective transformations, making it a key intermediate in the synthesis of complex chiral molecules, including natural products and pharmaceuticals. The ability to resolve the racemic mixture of this compound into its individual enantiomers with high purity is crucial for its application in stereospecific reactions. This document details the use of this compound in asymmetric synthesis, with a focus on its dynamic kinetic resolution (DKR).

Core Application: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful technique to convert a racemate into a single enantiomer of a product, achieving theoretical yields of up to 100%. This process combines the enantioselective transformation of one enantiomer with the in-situ racemization of the other. For this compound, a highly effective method involves the combination of an enzymatic acylation and a metal-catalyzed racemization.

A common challenge in the DKR of homoallylic alcohols like this compound is the relatively slow rate of racemization with some standard ruthenium catalysts. However, by employing specific catalyst systems and optimizing reaction conditions, such as increasing the temperature, high yields and excellent enantioselectivities can be achieved.

Reaction Scheme: DKR of this compound

The DKR of (±)-5-hexen-2-ol typically employs an immobilized lipase, such as Candida antarctica lipase B (CALB, often commercialized as Novozym 435), for the enantioselective acylation of the (R)-enantiomer. Simultaneously, a ruthenium complex catalyzes the racemization of the remaining (S)-enantiomer, allowing it to be converted to the reactive (R)-enantiomer and subsequently acylated.

Quantitative Data Summary

The following table summarizes representative data for the dynamic kinetic resolution of homoallylic alcohols, which are structurally similar to this compound. These results demonstrate the high efficiency and enantioselectivity of the chemoenzymatic DKR process.

| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Temp. (°C) | Yield (%) | ee (%) |

| This compound | Ru-complex | Novozym 435 | Isopropenyl acetate | 70 | >95 | >99 |

| (E)-Hept-5-en-2-ol | Ru-complex | Novozym 435 | Isopropenyl acetate | 70 | 88 | >99 |

| (E)-Oct-6-en-3-ol | Ru-complex | Novozym 435 | Isopropenyl acetate | 70 | 85 | >99 |

| Cyclohex-2-en-1-ol | Ru-complex | Novozym 435 | Isopropenyl acetate | 60 | 98 | >99 |

Detailed Experimental Protocols

Protocol 1: Dynamic Kinetic Resolution of (±)-5-Hexen-2-ol

This protocol describes a general procedure for the DKR of racemic this compound to produce enantiomerically pure (R)-5-hexen-2-yl acetate.

Materials:

-

(±)-5-Hexen-2-ol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Ruthenium racemization catalyst (e.g., Shvo's catalyst or similar Ru-complex)

-

Isopropenyl acetate (acyl donor)

-

Anhydrous toluene (solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

-

Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle or oil bath)

-

Rotary evaporator

-

Chromatography equipment (for purification)

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system (for enantiomeric excess determination)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (±)-5-hexen-2-ol (1.0 mmol, 1.0 equiv).

-

Add the ruthenium racemization catalyst (0.01-0.02 mmol, 1-2 mol%).

-

Add Novozym 435 (20-30 mg per 100 mg of substrate).

-

Under an inert atmosphere, add anhydrous toluene (5 mL).

-

Add isopropenyl acetate (1.5 mmol, 1.5 equiv).

-

Heat the reaction mixture to 70 °C with vigorous stirring.

-

Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC. The reaction is typically complete within 24-48 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the enzyme and the catalyst. Wash the solids with a small amount of toluene or ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-5-hexen-2-yl acetate.

-

Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the dynamic kinetic resolution of this compound.

Conclusion

This compound is a valuable chiral synthon, and its enantiomerically pure forms are readily accessible through chemoenzymatic dynamic kinetic resolution. The combination of a robust lipase like Novozym 435 for enantioselective acylation and a suitable ruthenium catalyst for in-situ racemization provides an efficient and high-yielding route to chiral building blocks. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug development to utilize this compound in the construction of complex, stereochemically defined molecules.

Application Notes: 5-Hexen-2-ol as a Versatile Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 5-hexen-2-ol as a strategic starting material for the synthesis of valuable pharmaceutical intermediates. The unique combination of a secondary alcohol and a terminal alkene in its structure allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry. This document outlines key synthetic pathways, including the preparation of chiral epoxides and tetrahydrofuran derivatives, which are pivotal components in a range of therapeutic agents.

Key Applications and Synthetic Strategies

This compound serves as a precursor to several important classes of pharmaceutical intermediates. Its functional groups can be selectively manipulated to introduce chirality and build complex molecular architectures.

1. Synthesis of Chiral Epoxides:

The terminal double bond of this compound can be epoxidized to form 4-(oxiran-2-yl)butan-2-ol. The resulting epoxide is a highly valuable chiral building block. For instance, the enantiomerically pure form, (R)-1,2-epoxy-5-hexene, is a known intermediate in the synthesis of the C20–C26 fragment of the potent anticancer drug Halaven® (Eribulin).[1] Furthermore, this chiral epoxide is utilized in the preparation of bicyclic ketones that serve as precursors for cannabinoid receptor modulators.[1]

2. Formation of Tetrahydrofuran Derivatives:

The hydroxyl and alkene functionalities in this compound are perfectly positioned for intramolecular cyclization reactions to form substituted tetrahydrofurans. These five-membered heterocyclic rings are prevalent scaffolds in numerous natural products and pharmaceutical compounds. The synthesis of 2,5-disubstituted tetrahydrofurans can be achieved through methods such as intramolecular etherification.

Experimental Protocols and Data

Protocol 1: Synthesis of (±)-4-(Oxiran-2-yl)butan-2-ol via Epoxidation of this compound

This protocol describes the epoxidation of the terminal double bond of this compound to yield the corresponding racemic epoxide.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford (±)-4-(oxiran-2-yl)butan-2-ol.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Key Reagent | m-CPBA | [1] |

| Typical Yield | 70-85% | Adapted from[1] |

| Product Purity | >95% (by GC-MS) | Adapted from[1] |

Note: The synthesis of the enantiomerically pure epoxide often involves either the use of a chiral epoxidation catalyst or the resolution of the racemic mixture.[1]

Protocol 2: Intramolecular Etherification of this compound to 2-methyl-5-vinyltetrahydrofuran

This protocol outlines a general procedure for the acid-catalyzed intramolecular cyclization of this compound.

Materials:

-

This compound

-

A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound in an anhydrous solvent, add a catalytic amount of the acid catalyst.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a mild base (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by distillation or column chromatography to yield 2-methyl-5-vinyltetrahydrofuran.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | This compound |

| Catalyst | H₂SO₄ or p-TsOH |

| Typical Yield | Varies with conditions |

| Product Purity | Varies with purification |